1-[(5-Iodo-2-methylphenyl)carbonyl]pyrrolidine
Overview
Description
1-[(5-Iodo-2-methylphenyl)carbonyl]pyrrolidine is an organic compound characterized by the presence of a pyrrolidine ring attached to a 5-iodo-2-methylphenyl carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-Iodo-2-methylphenyl)carbonyl]pyrrolidine typically involves the reaction of 5-iodo-2-methylbenzoic acid with pyrrolidine in the presence of a coupling agent. Commonly used coupling agents include dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC). The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-[(5-Iodo-2-methylphenyl)carbonyl]pyrrolidine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boronic acids.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding carbonyl derivatives or reduction to form alcohols.
Hydrolysis: The carbonyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and pyrrolidine.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Boronic Acids: Used in Suzuki-Miyaura coupling.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed:
Substituted Pyrrolidines: Formed through substitution reactions.
Carbonyl Derivatives: Formed through oxidation.
Alcohols: Formed through reduction.
Scientific Research Applications
1-[(5-Iodo-2-methylphenyl)carbonyl]pyrrolidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound is explored for its properties in the development of new materials, such as polymers and nanomaterials.
Biological Studies: It is used in the study of biological pathways and mechanisms, particularly in the context of enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 1-[(5-Iodo-2-methylphenyl)carbonyl]pyrrolidine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or as a ligand for receptors. The presence of the iodine atom and the carbonyl group plays a crucial role in its binding affinity and specificity. The pathways involved may include signal transduction and metabolic processes.
Comparison with Similar Compounds
- 1-[(5-Fluoro-2-methylphenyl)carbonyl]pyrrolidine
- 1-[(5-Chloro-2-methylphenyl)carbonyl]pyrrolidine
- 1-[(5-Bromo-2-methylphenyl)carbonyl]pyrrolidine
Comparison: 1-[(5-Iodo-2-methylphenyl)carbonyl]pyrrolidine is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to its fluoro, chloro, and bromo analogs. The iodine atom’s larger size and higher polarizability can influence the compound’s interaction with molecular targets, making it a valuable compound for specific applications.
Properties
IUPAC Name |
(5-iodo-2-methylphenyl)-pyrrolidin-1-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14INO/c1-9-4-5-10(13)8-11(9)12(15)14-6-2-3-7-14/h4-5,8H,2-3,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBQMCKIVMYXBSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)I)C(=O)N2CCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14INO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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